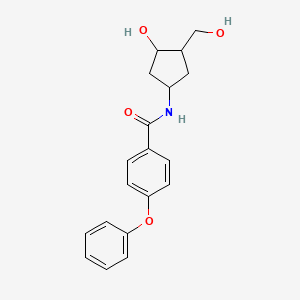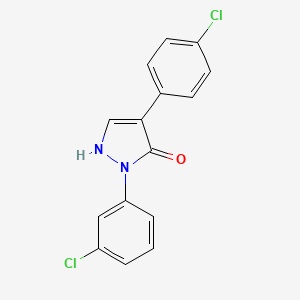
Methyl 3-hydroxy-2-methylsulfanylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-hydroxy-2-methylsulfanylbutanoate is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related sulfonic acids, sulfhydryl reagents, and synthesis processes that could be relevant to understanding the synthesis and properties of similar sulfur-containing compounds. For instance, the synthesis of low molecular weight sulfonic acids as precursors to wine aroma thiols is reported, which suggests a potential application in flavor chemistry .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including etherification, sulfonyl chloride reactions, amine reactions, and esterification . These steps are optimized to improve yields, as seen in the synthesis of Methyl 2-methoxy-5-aminosulfonyl benzoate, where the total yield was improved to 63.7% . Although the exact synthesis of Methyl 3-hydroxy-2-methylsulfanylbutanoate is not described, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of Methyl 3-hydroxy-2-methylsulfanylbutanoate would include functional groups such as a sulfanyl group (-S-), a hydroxy group (-OH), and an ester group (-COOCH3). The presence of these groups can be inferred from the synthesis and reactions of similar compounds, such as the sulfonic acids and sulfhydryl reagents mentioned in the papers .
Chemical Reactions Analysis
The chemical reactions of sulfur-containing compounds can be complex. For example, Methyl methanesulfonothioate (MMTS) reacts with amino groups, suggesting that sulfur-containing reagents can undergo unexpected reactions with amines, which could be relevant when considering the reactivity of Methyl 3-hydroxy-2-methylsulfanylbutanoate . The synthesis of chromens using a reagent with a similar structure to the compound also indicates potential reactivity with dihydric phenols .
Physical and Chemical Properties Analysis
While the physical and chemical properties of Methyl 3-hydroxy-2-methylsulfanylbutanoate are not directly reported, the properties of similar compounds can provide some insight. For example, the stability and reactivity of the reagents used in the synthesis of chromens suggest that Methyl 3-hydroxy-2-methylsulfanylbutanoate may also have specific reactivity patterns, especially in the presence of catalysts like pyridine . The optimization of reaction conditions in the synthesis of related compounds indicates that temperature, reaction time, and molar ratios are critical factors that can affect the yield and purity of the final product .
Applications De Recherche Scientifique
1. Chemical Synthesis and Organic Reactions
Methyl 3-hydroxy-2-methylsulfanylbutanoate has been explored in the context of organic synthesis, particularly in reactions like the Baylis-Hillman reaction. For instance, Basavaiah et al. (2000) reported a one-pot stereoselective synthesis of methyl (2E)-3-aryl-2-hydroxymethylprop-2-enoates starting from methyl 3-aryl-3-hydroxy-2-methylenepropanoates. The process involved sequential treatment with acetic anhydride/trimethylsilyl trifluoromethanesulfonate (TMSOTf) and potassium carbonate/methanol, illustrating the compound's utility in creating complex organic molecules (Basavaiah, Padmaja, & Satyanarayana, 2000).
2. Role in Wine Aroma and Flavor
Methyl 3-hydroxy-2-methylsulfanylbutanoate has been implicated in the aroma and flavor profile of wines. Gammacurta et al. (2018) studied ethyl 2-hydroxy-3-methylbutanoate, a compound structurally similar to methyl 3-hydroxy-2-methylsulfanylbutanoate, for its sensory attributes in wine. They discovered that certain enantiomers of this ester were more prevalent in red and white wines, contributing to the fruity ester profile, though the concentrations found in wines were considerably below the detection threshold, indicating no direct effect on fruity aroma modulation (Gammacurta et al., 2018).
3. Contribution to Natural Fragrance and Flavor
Starkenmann et al. (2007) explored the volatile organic sulfur-containing constituents in Poncirus trifoliata, a species closely related to Citrus, and found compounds related to methyl 3-hydroxy-2-methylsulfanylbutanoate. These compounds contributed to the natural fragrance and flavor ingredients, showcasing the chemical's relevance in the creation of aromatic profiles in natural products (Starkenmann, Niclass, & Escher, 2007).
Propriétés
IUPAC Name |
methyl 3-hydroxy-2-methylsulfanylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3S/c1-4(7)5(10-3)6(8)9-2/h4-5,7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBUUTOKSTXOAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)SC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxy-2-methylsulfanylbutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


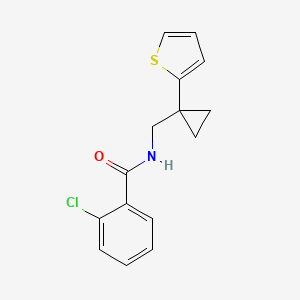
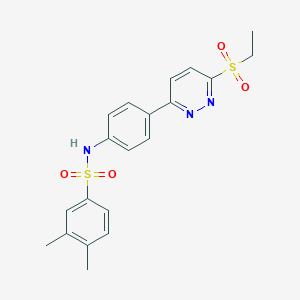
![2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetic acid](/img/structure/B2509095.png)
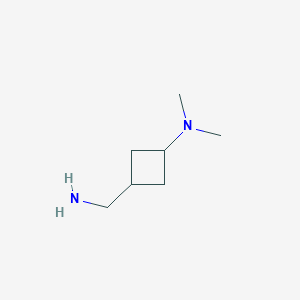

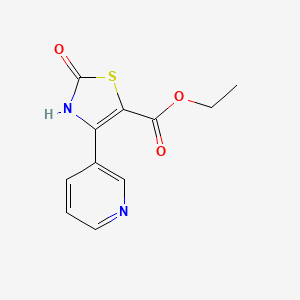

![2-[(2-Methylphenyl)methoxy]propanoic acid](/img/structure/B2509103.png)
![N-(4-fluorobenzyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2509104.png)
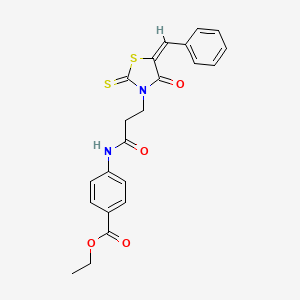
![(Z)-4-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)phenyl 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonate](/img/structure/B2509107.png)
